8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
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Description
8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione (ETIT) is a novel synthetic molecule, first synthesized and characterized by researchers at the University of California, Berkeley in 2018. It is a member of the triazinoindole family of molecules, which are known for their unusual structural properties and potential applications in various scientific fields. ETIT has been studied for its unique chemical and physical properties, as well as its potential applications in the fields of biochemistry, pharmacology, and materials science.
Scientific Research Applications
Antiproliferative Activity in Cancer Cells
Scientific Field:
Medicinal Chemistry and Oncology
Summary:
The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer therapy. Researchers have designed and synthesized a novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety using a ring-fusion strategy based on the structure of an iron chelator called VLX600 . Among these derivatives, compound 3k displayed the strongest antiproliferative activity in vitro against various cancer cell lines (A549, MCF-7, Hela, and HepG-2) with IC50 values ranging from 0.59 to 1.31 μM. Importantly, it exhibited lower cytotoxicity against normal cells (HEK293) compared to VLX600.
Experimental Procedures:
Results:
Novel Tert-Butyl-Substituted Derivatives
Scientific Field:
Organic Chemistry and Drug Design
Summary:
The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems led to structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives. These compounds are likely to be biologically active and could serve as lead compounds for drug development .
Experimental Procedures:
Results:
Molecular Docking Studies as Anti-HIV-1 Agents
Scientific Field:
Computational Chemistry and Virology
Summary:
Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their potential as anti-HIV-1 agents .
Experimental Procedures:
Results:
properties
IUPAC Name |
8-ethyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-6-3-4-8-7(5-6)9-10(12-8)13-11(16)15-14-9/h3-5H,2H2,1H3,(H2,12,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWALTZGBYKKEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=NC(=S)NN=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione |
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